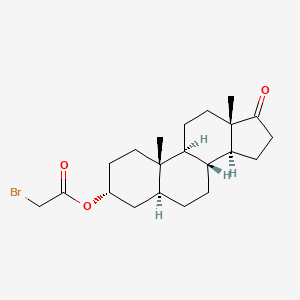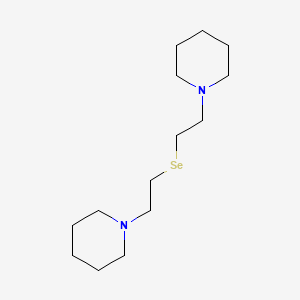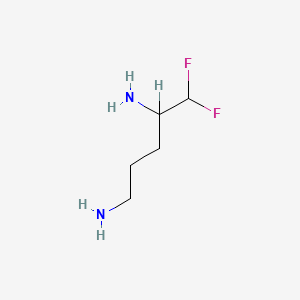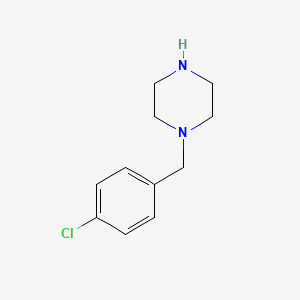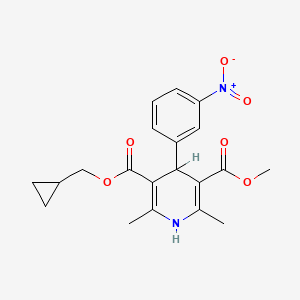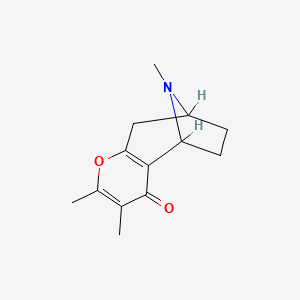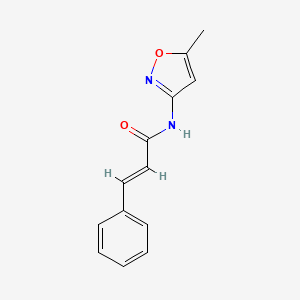
Bis(2,3-epoxycyclopentyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-epoxycyclopentyl)ether is a member of oxanes.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
- Skin Carcinogenicity in Mice : Bis(2,3-epoxycyclopentyl) ether was assessed for its skin carcinogenicity in C3H and C57BL/6 mice. The study showed that Bis(2,3-epoxycyclopentyl) ether, along with other compounds, was significantly less potent as a skin carcinogen compared to benzo(a)pyrene (Holland, Gosslee, & Williams, 1979).
Chemical Synthesis and Applications
- Oxidation of Aromatic Alcohols : A study demonstrated the use of Bis(methoxypropyl) ether in promoting the oxidation of aromatic alcohols to aromatic carboxylic acids and ketones using atmospheric dioxygen, highlighting an eco-friendly and practical procedure (Liu et al., 2018).
- Mass Spectra of Epoxyoctadecenoates and Epoxyoctadecynoates : Research on the mass spectra of bis(trimethylsilyloxy) and methoxy trimethylsilyloxy ethers derived from methyl epoxyoctadecenoates and epoxyoctadecynoates provided insights into the position of ether groups and the nature of ester functions (Gunstone & Schuler, 1975).
- Lower Critical Solubility Temperature of Alkyl Ether Polyphosphazenes : A study on poly[(alkyl ether)phosphazenes] synthesized with Bis(2,3-epoxycyclopentyl) ether derivatives showed lower critical solution temperatures in water, indicating potential applications in temperature-sensitive materials (Allcock & Dudley, 1996).
Environmental and Biological Studies
- Steroidogenesis in Mouse Leydig Cells : Bisphenol A bis(2,3-dihydroxypropyl) ether was found to disrupt testicular steroidogenesis by increasing the expression of the Nur77 gene, indicating potential impacts on endocrine functions (Ahn et al., 2008).
Material Science and Polymer Chemistry
- Synthesis of Poly(ether imide)s : Studies have been conducted on the synthesis of highly organosoluble and transparent poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, demonstrating the utility of bis(ether anhydrides) in producing functional polymers (Liaw, Hsu, & Liaw, 2001).
Propiedades
Número CAS |
2386-90-5 |
|---|---|
Nombre del producto |
Bis(2,3-epoxycyclopentyl) ether |
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14O3/c1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h5-10H,1-4H2 |
Clave InChI |
ADAHGVUHKDNLEB-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1O2)OC3CCC4C3O4 |
SMILES canónico |
C1CC(C2C1O2)OC3CCC4C3O4 |
Otros números CAS |
2386-90-5 |
Sinónimos |
bis(2,3-epoxycyclopentyl)ether |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




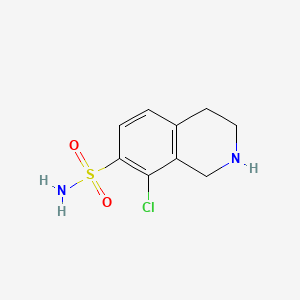
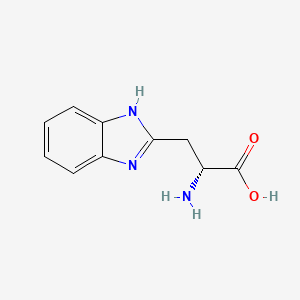
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
